1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . The reaction conditions often include the use of hydrochloric acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exerts neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Dopamine Metabolism: It modulates dopamine metabolism, which is crucial in the treatment of neurodegenerative diseases.
Glutamatergic System: The compound antagonizes the glutamatergic system, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which also exhibits diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
Uniqueness
1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol stands out due to its unique combination of a tetrahydroisoquinoline core with a cyclohexanol moiety, which enhances its pharmacological profile and broadens its range of applications in medicinal chemistry .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H23NO/c1-15(16(18)10-5-2-6-11-16)14-8-4-3-7-13(14)9-12-17-15/h3-4,7-8,17-18H,2,5-6,9-12H2,1H3 |
InChI Key |
VMXYNNOLPQQSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.